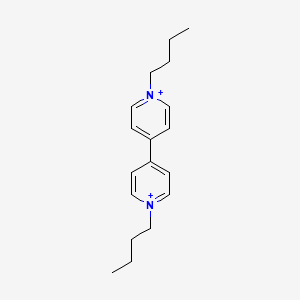
2,2'-Sulfonylbis(2-bromo-1-phenylethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is an organic compound characterized by the presence of two bromo-phenylethanone groups linked by a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) typically involves the bromination of acetophenone derivatives followed by sulfonylation. One common method involves the reaction of 2-bromoacetophenone with a sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenyl groups can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylethanones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbons. This facilitates nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoacetophenone: A simpler analog with one bromo-phenylethanone group.
2,2’-Sulfonylbis(acetophenone): Similar structure but without bromine atoms.
Phenacyl Bromide: Another related compound with a single bromo-phenylethanone group.
Uniqueness
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is unique due to the presence of both bromine atoms and the sulfonyl linkage, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
51911-54-7 |
|---|---|
Molekularformel |
C16H12Br2O4S |
Molekulargewicht |
460.1 g/mol |
IUPAC-Name |
2-bromo-2-(1-bromo-2-oxo-2-phenylethyl)sulfonyl-1-phenylethanone |
InChI |
InChI=1S/C16H12Br2O4S/c17-15(13(19)11-7-3-1-4-8-11)23(21,22)16(18)14(20)12-9-5-2-6-10-12/h1-10,15-16H |
InChI-Schlüssel |
RBDSASZEQXDYNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C(C(=O)C2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

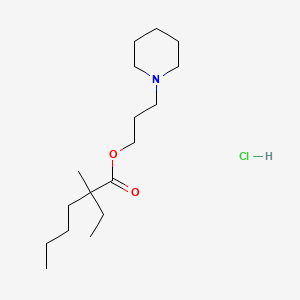
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
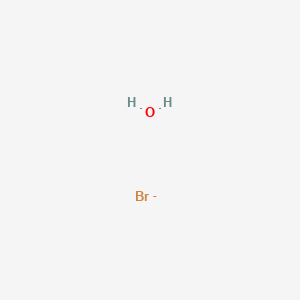
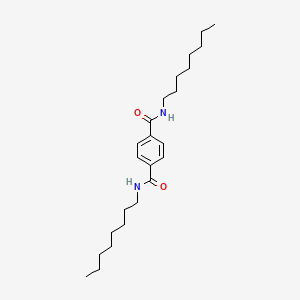
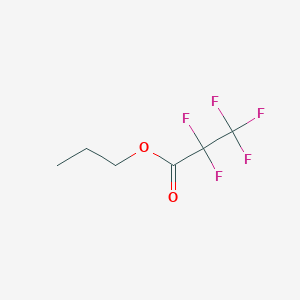
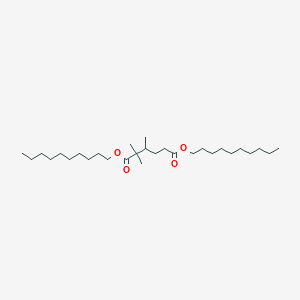

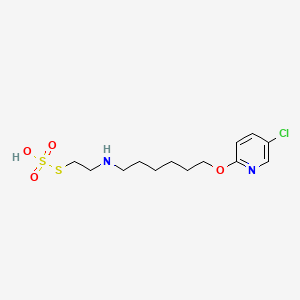
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
